methyl 2-(2,4,5-trichlorophenyl)acetate
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Overview
Description
Methyl 2-(2,4,5-trichlorophenyl)acetate is an organic compound with the molecular formula C9H7Cl3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,4,5-trichlorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,4,5-trichlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4,5-trichlorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding acid and alcohol in the presence of a strong base or acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl groups replacing chlorine atoms.
Reduction: The major product is 2-(2,4,5-trichlorophenyl)ethanol.
Hydrolysis: The products are 2-(2,4,5-trichlorophenyl)acetic acid and methanol.
Scientific Research Applications
Methyl 2-(2,4,5-trichlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which methyl 2-(2,4,5-trichlorophenyl)acetate exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access. In receptor binding studies, it may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dichlorophenyl)acetate
- Methyl 2-(2,5-dichlorophenyl)acetate
- Methyl 2-(2,4,6-trichlorophenyl)acetate
Uniqueness
Methyl 2-(2,4,5-trichlorophenyl)acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct arrangement can result in different chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2903-65-3 |
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Molecular Formula |
C9H7Cl3O2 |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
methyl 2-(2,4,5-trichlorophenyl)acetate |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3 |
InChI Key |
HNLNLOHGJRGTIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Cl)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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